N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted benzene), a 4-(2-fluorophenyl)piperazine moiety, and a cyclohexanecarboxamide chain.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3/c27-21-8-4-5-9-22(21)29-12-14-30(15-13-29)23(17-28-26(31)19-6-2-1-3-7-19)20-10-11-24-25(16-20)33-18-32-24/h4-5,8-11,16,19,23H,1-3,6-7,12-15,17-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMPJHAUIOGZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.
Synthesis and Structural Characteristics
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known to influence biological activity significantly. The synthesis typically involves multiple steps, including the formation of the piperazine derivative and subsequent coupling reactions to attach the benzo[d][1,3]dioxole and cyclohexanecarboxamide groups.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
- Case Study : A study on related compounds showed that one derivative had an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective induction of apoptosis in cancer cells .
2. Neuropharmacological Activity
The piperazine component suggests potential activity on neurotransmitter receptors, particularly serotonin receptors (5-HT). Compounds designed with similar structures have shown affinity for 5-HT1A and 5-HT2A receptors.
| Compound | Receptor Affinity | IC50 (μM) |
|---|---|---|
| Compound A | 5-HT1A | 10.5 |
| Compound B | 5-HT2A | 12.3 |
This affinity may correlate with anxiolytic or antidepressant effects .
3. Antimicrobial Properties
Preliminary studies have indicated that related compounds possess antimicrobial activity against various bacterial strains. The presence of bulky hydrophobic groups in the structure enhances this activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 μg/mL |
| Staphylococcus aureus | 10 μg/mL |
These results suggest that modifications to the benzo[d][1,3]dioxole moiety can lead to enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or dioxole rings can significantly alter receptor binding and biological outcomes.
Key Findings:
- Substituting different halogens on the phenyl ring can enhance anticancer potency.
- Modifications to the cyclohexanecarboxamide group can improve selectivity for specific receptors while reducing off-target effects.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Benzo[d][1,3]dioxole | A fused bicyclic structure known for diverse biological activity. |
| Piperazine Ring | Provides structural rigidity and potential for receptor interaction. |
| Cyclohexanecarboxamide | Enhances lipophilicity and may improve bioavailability. |
Pharmacological Potential
Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide exhibit promising pharmacological effects:
- Antidepressant Activity : The piperazine component is often associated with antidepressant properties. Studies have shown that modifications in piperazine derivatives can lead to enhanced serotonin receptor affinity, suggesting potential use in treating depression .
- Neuroprotective Effects : Compounds containing benzo[d][1,3]dioxole have been studied for their neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .
Medicinal Chemistry
The synthesis of this compound involves complex organic reactions such as 1,3-dipolar cycloaddition, which allows for the construction of chiral centers essential for biological activity. Research into its synthetic pathways can lead to the development of more effective analogs with improved pharmacokinetic profiles .
Case Study 1: Antidepressant Efficacy
A study conducted on piperazine derivatives indicated that modifications similar to those found in this compound resulted in significant reductions in depressive-like behaviors in animal models. The study highlighted the importance of the fluorophenyl group in enhancing receptor binding affinity .
Case Study 2: Neuroprotection
In vitro studies demonstrated that compounds with a benzo[d][1,3]dioxole framework exhibited protective effects on neuronal cells subjected to oxidative stress. This suggests that this compound could be explored further for its potential in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with WAY-100635 Derivatives (18F-FCWAY and 18F-Mefway)
The target compound shares structural homology with WAY-100635 derivatives, which are well-characterized 5-HT1A receptor antagonists used in PET imaging .
Key Insights :
Comparison with Benzo[d][1,3]dioxol-5-yl-Containing Analogues
and highlight compounds with the benzo[d][1,3]dioxol-5-yl group but divergent pharmacophores:
Key Insights :
- The benzo[d][1,3]dioxol-5-yl group is versatile but requires complementary functional groups (e.g., piperazine) for CNS activity.
- The target compound’s cyclohexanecarboxamide may improve lipophilicity and blood-brain barrier penetration compared to cyclopropane or oxoacetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
